molecular formula C10H8ClNOS B11809265 5-Chloro-8-methoxyquinoline-4(1H)-thione

5-Chloro-8-methoxyquinoline-4(1H)-thione

Cat. No.: B11809265
M. Wt: 225.70 g/mol
InChI Key: QSLIZHLHBAMWJB-UHFFFAOYSA-N
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Description

5-Chloro-8-methoxyquinoline-4(1H)-thione is a chemical compound characterized by the presence of chlorine and methoxy functional groups attached to a quinoline ring. This compound has garnered interest due to its potential therapeutic applications, particularly in the fields of anti-inflammatory and anti-cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-methoxyquinoline-4(1H)-thione typically involves the chlorination and methoxylation of quinoline derivatives. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in achieving high yields and purity. Detailed synthetic routes and industrial production methods are often proprietary and may vary among manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-methoxyquinoline-4(1H)-thione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Chloro-8-methoxyquinoline-4(1H)-thione involves its interaction with specific molecular targets and pathways. Research suggests that it may inhibit certain enzymes or signaling pathways involved in inflammation and cancer progression. Further studies are needed to fully elucidate its molecular targets and mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-8-methoxy-2-methylquinoline
  • 4-Bromo-5-chloro-8-methoxyquinoline
  • 4-Amino-8-methoxyquinoline

Uniqueness

5-Chloro-8-methoxyquinoline-4(1H)-thione stands out due to its unique combination of functional groups and its potential therapeutic applications. Compared to similar compounds, it has shown promising results in anti-inflammatory and anti-cancer research, making it a compound of significant interest .

Properties

Molecular Formula

C10H8ClNOS

Molecular Weight

225.70 g/mol

IUPAC Name

5-chloro-8-methoxy-1H-quinoline-4-thione

InChI

InChI=1S/C10H8ClNOS/c1-13-7-3-2-6(11)9-8(14)4-5-12-10(7)9/h2-5H,1H3,(H,12,14)

InChI Key

QSLIZHLHBAMWJB-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)C(=S)C=CN2

Origin of Product

United States

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